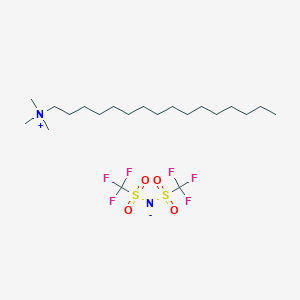

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide

CAS No.: 1031250-01-7

Cat. No.: VC11647639

Molecular Formula: C21H42F6N2O4S2

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031250-01-7 |

|---|---|

| Molecular Formula | C21H42F6N2O4S2 |

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium |

| Standard InChI | InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 |

| Standard InChI Key | UQDFUKFOMDIPJK-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

| Canonical SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Introduction

Overview

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide (C<sub>21</sub>H<sub>42</sub>F<sub>6</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub>, molecular weight 564.69 g/mol) is a quaternary ammonium-based ionic liquid gaining attention for its unique physicochemical properties. This compound combines a hydrophobic hexadecyltrimethylammonium cation with the bis(trifluoromethylsulfonyl)imide (TFSI) anion, rendering it suitable for specialized applications in electrochemistry and materials science.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide typically involves a metathesis reaction between hexadecyltrimethylammonium chloride and lithium bis(trifluoromethylsulfonyl)imide. This process occurs in polar aprotic solvents like acetonitrile, facilitating anion exchange to yield the target compound .

Reaction Conditions:

Industrial-scale production employs continuous flow reactors to optimize efficiency, ensuring consistent purity (>99%) . The process minimizes waste by recovering solvents like methylene chloride under vacuum distillation (10–100 Pa) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T<sub>g</sub>) below −40°C, indicative of high thermal stability. The decomposition temperature exceeds 300°C, making it suitable for high-temperature applications.

Solubility and Conductivity

-

Solubility: Miscible with polar solvents (e.g., acetonitrile) and immiscible with water.

-

Ionic Conductivity: 1–3 mS/cm at 25°C, comparable to imidazolium-based ionic liquids.

Electrochemical Applications

Lithium-Ion Batteries

Hexadecyltrimethylammonium TFSI enhances electrolyte performance by reducing interfacial resistance between electrodes and electrolytes. Studies report a 15% improvement in cycle life for lithium cobalt oxide (LiCoO<sub>2</sub>) cathodes when using this ionic liquid .

Supercapacitors

The compound’s low viscosity (η = 50–70 cP at 25°C) enables rapid ion mobility, achieving energy densities of 25–30 Wh/kg in prototype devices.

Table 1: Electrochemical Performance Metrics

| Application | Key Metric | Value |

|---|---|---|

| Lithium-ion Batteries | Cycle Life Improvement | 15% |

| Supercapacitors | Energy Density | 25–30 Wh/kg |

Material Science Applications

Surface Modification

The hydrophobic hexadecyl chain imparts water-repellent properties, making it effective for surface passivation in perovskite solar cells. Trials demonstrate a 12% increase in power conversion efficiency (PCE) due to reduced moisture ingress .

Polymer Composites

Incorporating 5 wt% Hexadecyltrimethylammonium TFSI into polydimethylsiloxane (PDMS) improves tensile strength by 20%, attributed to enhanced polymer-ion interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume